2-Hydroxy-5-isopropylbenzamide
Description
2-Hydroxy-5-isopropylbenzamide is a benzamide derivative characterized by a hydroxyl group at the 2-position and an isopropyl group at the 5-position of the benzene ring. This substitution pattern confers unique physicochemical properties, including moderate solubility in polar solvents due to the hydroxyl group and increased lipophilicity from the isopropyl moiety . For example, hydroxylated benzamides often serve as intermediates in drug synthesis or ligands in coordination chemistry due to their hydrogen-bonding capabilities .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-hydroxy-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)7-3-4-9(12)8(5-7)10(11)13/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
QZBNRSIROQEMGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-isopropylbenzamide can be achieved through the direct condensation of 2-Hydroxy-5-isopropylbenzoic acid with an appropriate amine under suitable reaction conditions. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may be optimized for large-scale production by employing continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
2-Hydroxy-5-isopropylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-isopropylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Solubility and Bioactivity
- The hydroxyl group in this compound enhances water solubility compared to methoxy or iodo derivatives (e.g., 2-Iodo-N-isopropyl-5-methoxybenzamide), which are more lipophilic .
- Isoprenaline hydrochloride () demonstrates high aqueous solubility and bioactivity as a bronchodilator, contrasting with this compound’s undefined pharmacological role .
Research Findings and Trends
Catalytic Performance
Studies on 2-Iodo-N-isopropyl-5-methoxybenzamide highlight its efficiency in oxidizing primary and secondary alcohols to ketones or aldehydes under mild conditions, achieving >90% yield in some cases . This contrasts with hydroxy-substituted benzamides, which are less reactive in such transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
